N-[2-(diethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
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Overview
Description
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride is a complex organic compound that belongs to the class of benzamide derivatives. This compound is characterized by its unique chemical structure, which includes a dioxolo ring, a benzo-thiazole moiety, and a morpholino-sulfonyl group. It is typically used in various scientific research applications due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride involves multiple steps, including the formation of the dioxolo ring, the benzo-thiazole moiety, and the morpholino-sulfonyl group. Each step requires specific reagents and conditions, such as:
Formation of the Dioxolo Ring: This step may involve the cyclization of a suitable precursor in the presence of an acid catalyst.
Synthesis of the Benzo-Thiazole Moiety: This can be achieved through the condensation of an appropriate amine with a thioamide under reflux conditions.
Introduction of the Morpholino-Sulfonyl Group: This step typically involves the reaction of a sulfonyl chloride with a morpholine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride would depend on its specific biological or chemical target. This could involve binding to a particular enzyme or receptor, inhibiting a specific pathway, or interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
- **N-(2-(diethylamino)ethyl)-4-(morpholino)sulfonyl)benzamide
- **N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzoate
Uniqueness
The uniqueness of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O6S2.ClH/c1-5-29(6-2)11-12-31(27-28-22-13-23-24(36-17-35-23)14-25(22)38-27)26(32)20-7-9-21(10-8-20)39(33,34)30-15-18(3)37-19(4)16-30;/h7-10,13-14,18-19H,5-6,11-12,15-17H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXFZYYONBFOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClN4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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